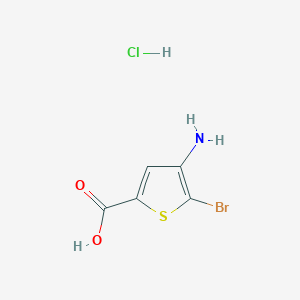

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S.ClH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFHHDVESSACRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743785 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-50-3 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step-by-Step Synthesis

| Step | Reaction Details | Reagents & Conditions |

|---|---|---|

| 1. Bromination | Bromine is added to thiophene under controlled conditions to ensure selective substitution at position 5. | Bromine, Acetic Acid |

| 2. Amination | Nucleophilic substitution introduces an amino group at position 4 of the brominated thiophene. | Ammonia or Amine Derivative |

| 3. Carboxylation | Oxidation or direct carboxylation introduces a carboxylic acid group at position 2. | Oxidizing Agent (e.g., KMnO₄) or CO₂ |

| 4. Hydrochloride Formation | Hydrochloric acid reacts with the free base to form the hydrochloride salt. | HCl in Methanol/Water |

Key Considerations

- Purity Control: Each intermediate must be purified to avoid side reactions in subsequent steps.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.

- Yield Optimization: Reaction conditions (temperature, solvent, pH) are optimized to maximize yield and minimize by-products.

Analytical Data for Product Confirmation

The final product, this compound, is characterized using:

| Method | Purpose | Observed Data |

|---|---|---|

| NMR Spectroscopy | Confirms chemical structure and functional groups. | Chemical shifts consistent with $$C5H5BrClNO_2S$$. |

| Mass Spectrometry | Confirms molecular weight of 258.51 g/mol. | Exact mass: 256.89 Da |

| IR Spectroscopy | Identifies functional groups (amino, carboxylic acid). | Peaks for –NH₂ (~3300 cm⁻¹), –COOH (~1700 cm⁻¹). |

Challenges and Notes

- Regioselectivity: Ensuring selective bromination and amination requires precise control over reaction conditions.

- Stability: The hydrochloride salt form enhances stability but requires careful handling in humid environments.

- Scalability: Laboratory-scale methods may need adjustments for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the carboxylic acid group can be reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in the synthesis of polymers or complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Derivatives with different substituents replacing the bromine atom.

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride serves as an intermediate in the synthesis of various organic molecules. It is particularly valuable in developing heterocyclic compounds and as a building block for more complex chemical structures.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Bromination | Conversion to brominated derivatives | 75 |

| Esterification | Formation of esters | 68 |

| Amidation | Synthesis of amides | 66-81 |

Biological Research

The compound is utilized in biological studies to investigate the effects of brominated thiophene derivatives on cellular processes. Its derivatives have shown potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of various derivatives of 4-amino-5-bromothiophene-2-carboxylic acid against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antibacterial agents.

Pharmaceutical Applications

Research has demonstrated that derivatives of this compound could be effective in treating conditions such as Flavivirus infections, including Hepatitis C Virus (HCV). The mechanism involves inhibiting HCV polymerase activity, making it a candidate for antiviral drug development .

Table 2: Pharmaceutical Applications

| Application | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of HCV polymerase | |

| Anti-inflammatory | COX-2 inhibition | |

| Antimicrobial | Bacterial growth inhibition |

Industrial Applications

In the industrial sector, this compound is used in producing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique chemical properties make it valuable for various technological applications.

Case Study: OLED Development

Research highlighted the use of 4-amino-5-bromothiophene-2-carboxylic acid derivatives in developing OLED materials. The compounds demonstrated favorable electronic properties, leading to enhanced light emission efficiency.

Wirkmechanismus

The mechanism of action of 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between 4-amino-5-bromothiophene-2-carboxylic acid hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Counterions |

|---|---|---|---|---|

| This compound | C₅H₅BrClNO₂S | 258.53 | 89499-50-3 | –NH₂, –Br, –COOH, HCl |

| 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide | C₅H₅Br₂NO₂S | 302.98 | 89499-35-4 | –NH₂, –Br, –COOH, HBr |

| 4-Chlorothiophene-2-carbonitrile | C₅H₂ClNS | 143.60 | 910553-55-8 | –Cl, –CN |

| 5-Bromo-2,3-dichlorothiophene | C₄HBrCl₂S | 231.93 | 83663-36-9 | –Br, –Cl (positions 2 and 3) |

Highlights:

- Counterion Impact : The hydrochloride and hydrobromide salts differ in counterion (Cl⁻ vs. Br⁻), significantly affecting molecular weight and solubility. Hydrochlorides generally exhibit higher solubility in polar solvents compared to hydrobromides, which may influence formulation in drug development .

- Similarly, 5-bromo-2,3-dichlorothiophene lacks polar substituents, rendering it more lipophilic .

Stability and Reactivity Considerations

- Acid Stability: Hydrochloride salts, such as Nicardipine Hydrochloride (), often demonstrate stability under acidic conditions, suggesting that the hydrochloride form of 4-amino-5-bromothiophene-2-carboxylic acid may be preferable for oral drug formulations requiring gastric resistance .

- Reactivity: The amino group in the target compound can participate in nucleophilic reactions, while the carboxylic acid enables esterification or amidation. In contrast, the cyano group in 4-chlorothiophene-2-carbonitrile is more reactive toward hydrolysis or reduction .

Biologische Aktivität

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride is a thiophene derivative that has garnered attention for its potential biological activities. This compound, characterized by its amino and carboxylic acid functional groups, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The structure of this compound includes a bromine atom and functional groups that facilitate hydrogen bonding and ionic interactions. These characteristics enable the compound to interact with enzymes and receptors, potentially modulating their activity within biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions due to the presence of the amino and carboxylic acid groups. This allows it to influence the function of target biomolecules, such as enzymes and receptors, which can lead to various pharmacological effects.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antibacterial Activity : Research indicates that derivatives of thiophene compounds, including those related to 4-Amino-5-bromothiophene-2-carboxylic acid, exhibit significant antibacterial properties. For instance, a related compound demonstrated effective in vitro antibacterial activity against multidrug-resistant strains of Salmonella Typhi, suggesting potential applications in treating resistant infections .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, studies have shown that certain thiophene derivatives can inhibit tumor cell proliferation by targeting folate receptors (FR) and inhibiting key metabolic pathways involved in nucleotide synthesis .

- Potential Therapeutic Uses : Given its structural properties, this compound may serve as a precursor in the synthesis of pharmaceuticals aimed at treating bacterial infections or cancer .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of thiophene derivatives, this compound was found to exhibit promising results against XDR Salmonella Typhi. The minimum inhibitory concentration (MIC) values were compared with standard antibiotics like ciprofloxacin, indicating a competitive efficacy profile .

Case Study 2: Cytotoxic Activity Against Tumor Cells

Another investigation focused on the cytotoxicity of thiophene-based compounds revealed that some derivatives led to over 99% inhibition of colony formation in specific cancer cell lines at low concentrations (1 nM). This suggests that these compounds could be further developed as anticancer agents targeting folate metabolism pathways .

Summary of Findings

The table below summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 4-amino-5-bromothiophene-2-carboxylic acid hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves bromination and amination of thiophene derivatives. For example, Suzuki-Miyaura coupling may be employed for regioselective bromination at the 5-position of the thiophene ring, followed by carboxylation and hydrochlorination. Purification steps should include recrystallization using ethanol/water mixtures (1:3 v/v) to remove unreacted precursors. Purity (>95%) can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .

Q. How should solubility challenges be addressed for this compound in aqueous and organic solvents?

- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (for aqueous buffers) or dimethylacetamide (for organic phases). For kinetic studies, prepare stock solutions in DMSO at 10 mM and dilute into PBS (pH 7.4) to avoid precipitation. Storage at -20°C in anhydrous conditions is critical to prevent hydrolysis of the carboxylic acid group .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Use -NMR (DMSO-d6, 400 MHz) to confirm the aromatic proton environment (δ 7.2–7.5 ppm for thiophene protons) and the amine group (δ 4.8 ppm). FT-IR should show characteristic peaks at 1680 cm (C=O stretch) and 3300–3500 cm (N-H stretch). High-resolution mass spectrometry (HRMS) with ESI+ mode can validate the molecular ion peak (expected m/z: 264.93 for [M+H]) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model electron density distribution, identifying the bromine atom as the primary reactive site. Fukui indices help predict nucleophilic/electrophilic behavior. Compare computed -NMR shifts with experimental data to validate the model .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Conduct variable-temperature NMR (VT-NMR) to detect tautomeric shifts. For impurity analysis, use LC-MS with a HILIC column (mobile phase: 10 mM ammonium acetate in acetonitrile/water) to separate polar byproducts. Cross-reference with synthetic intermediates (e.g., 5-bromo-2-thiophenecarboxylic acid, CAS 7311-63-9) for trace contamination .

Q. How can degradation pathways be studied under accelerated stability conditions?

- Methodological Answer : Expose the compound to stress conditions:

Q. What in vitro models are suitable for assessing cytotoxicity?

- Methodological Answer : Use human hepatic (HepG2) or renal (HEK293) cell lines. Prepare test concentrations (1–100 µM) in DMEM + 10% FBS. Assess viability via MTT assay after 24–48 hours. Include positive controls (e.g., cisplatin) and validate results with flow cytometry (Annexin V/PI staining) to differentiate apoptosis and necrosis .

Q. How to develop a validated HPLC method for quantifying this compound in biological matrices?

- Methodological Answer : Column: Phenomenex Luna SCX (150 × 4.6 mm, 5 µm). Mobile phase: 20 mM phosphate buffer (pH 3.0)/methanol (75:25 v/v). Flow rate: 1.0 mL/min, detection at 254 nm. Validate for linearity (1–50 µg/mL, R >0.99), precision (%RSD <2%), and recovery (>90% in plasma). Use solid-phase extraction (C18 cartridges) for sample cleanup .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between theoretical and experimental pKa values?

- Methodological Answer : Calculate pKa using computational tools (e.g., ACD/Labs). Experimentally determine pKa via potentiometric titration in 0.1 M KCl. Adjust for solvent effects by comparing water/MeOH (80:20) systems. Discrepancies >0.5 units may indicate conformational stabilization in solution .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC with 95% confidence intervals. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report effect sizes (Cohen’s d) for biological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.